molecular formula C15H12 B6166217 1-benzyl-4-ethynylbenzene CAS No. 10509-21-4

1-benzyl-4-ethynylbenzene

Cat. No.: B6166217
CAS No.: 10509-21-4
M. Wt: 192.3
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Description

1-Benzyl-4-ethynylbenzene is a diarylacetylene derivative featuring a benzyl group (-CH₂C₆H₅) at the 1-position and an ethynyl group (-C≡CH) at the 4-position of a benzene ring. The benzyl group introduces steric bulk and π-conjugation, while the ethynyl group enables reactivity in cross-coupling reactions (e.g., Sonogashira coupling) .

Properties

CAS No.

10509-21-4

Molecular Formula

C15H12

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the copper-acetylide intermediate. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Base : Triethylamine or diisopropylamine to neutralize HX byproducts.

A representative procedure involves reacting 1-benzyl-4-bromobenzene (1.0 equiv) with ethynyltrimethylsilane (1.2 equiv) in THF under nitrogen, yielding this compound after desilylation with tetrabutylammonium fluoride (TBAF). Reported yields range from 70–85%, with purity >95% confirmed by GC-MS.

Benzylation of 4-Ethynylbenzene Derivatives

An alternative approach involves the alkylation of pre-functionalized ethynylbenzene intermediates. This two-step strategy first synthesizes 4-ethynylbenzene, followed by benzylation at the para position.

Synthesis of 4-Ethynylbenzene

4-Ethynylbenzene is prepared via dehydrohalogenation of 1,4-dibromobenzene using a strong base (e.g., KOH in ethanol) or via Sonogashira coupling of 1-bromo-4-iodobenzene with trimethylsilylacetylene. The intermediate is isolated in 65–80% yield and characterized by 1H^1\text{H} NMR (δ 3.05 ppm, singlet for ethynyl proton).

Benzylation via Friedel-Crafts Alkylation

Benzylation is achieved using benzyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). For example, treating 4-ethynylbenzene (1.0 equiv) with benzyl bromide (1.1 equiv) and AlCl₃ (0.1 equiv) in dichloromethane at 25°C for 12 hours affords this compound in 60–75% yield. The reaction exhibits moderate regioselectivity, with minor ortho-substitution products (<5%).

Functionalization of Benzyl-Substituted Precursors

Bromination Followed by Alkyne Insertion

This method involves brominating 1-benzylbenzene at the para position, followed by alkyne insertion via Castro-Stephens coupling. Direct bromination using Br₂ and FeBr₃ yields 1-benzyl-4-bromobenzene (89% yield). Subsequent reaction with copper(I) acetylide in pyridine at 120°C introduces the ethynyl group, though yields are lower (50–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate coupling reactions. A protocol combining 1-benzyl-4-iodobenzene (1.0 equiv), ethynyltrimethylsilane (1.5 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) in DMF at 150°C (10 minutes) achieves 88% yield, reducing reaction time from hours to minutes.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

Method Yield (%) Reaction Time Temperature (°C) Catalyst
Sonogashira Coupling70–856–12 h60–80Pd(PPh₃)₄/CuI
Benzylation of Ethynyl60–7512 h25AlCl₃
Bromination/Alkyne Insertion50–6024 h120CuI
Microwave-Assisted880.17 h (10 min)150Pd(OAc)₂/XPhos

Key Observations :

  • Sonogashira coupling offers the highest efficiency but requires expensive palladium catalysts.

  • Microwave methods drastically reduce reaction times but necessitate specialized equipment.

  • Benzylation via Friedel-Crafts is cost-effective but suffers from moderate yields.

Challenges and Optimization Strategies

Catalyst Recovery and Recycling

Homogeneous palladium catalysts pose challenges in separation. Immobilizing Pd on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) enables recycling for up to five cycles with <5% loss in activity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to biodegradable solvents like cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield.

Scalability Issues

Large-scale Sonogashira reactions face exothermic risks. Continuous-flow systems mitigate this by ensuring precise temperature control and reduced reagent residence times .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-benzyl-4-ethylbenzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1-Benzyl-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-ethynylbenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The ethynyl group can participate in reactions typical of alkynes, such as addition and oxidation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds, derived from the evidence, highlight the impact of substituents on molecular properties and reactivity:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.368 Butyl, 4-methoxyphenyl ethynyl Enhanced electron donation from methoxy group; potential liquid crystal precursor
4-Ethynyltoluene (1-ethynyl-4-methylbenzene) C₉H₈ 116.16 Methyl, ethynyl Simple structure; used in arylacetylene synthesis; ionization energy: 8.81 eV
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene C₁₆H₉NO₂ 247.25 Nitrophenyl ethynyl Electron-withdrawing nitro group enhances reactivity; acute oral toxicity (H302)
4-Ethynyl-1-(trifluoromethoxy)benzene C₉H₅F₃O 186.13 Trifluoromethoxy High stability due to fluorine; used in fluorinated polymers
1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene C₂₀H₂₂O 278.40 Methoxyphenyl ethynyl, pentyl Liquid crystal applications; hydrophobic due to alkyl chain

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups : Methoxy (in 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene) increases electron density, favoring electrophilic substitution reactions .
  • Electron-Withdrawing Groups : Nitro (in 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene) and trifluoromethoxy (in 4-ethynyl-1-(trifluoromethoxy)benzene) enhance ethynyl group reactivity in cross-coupling reactions .
  • Alkyl Chains : Butyl and pentyl substituents (e.g., in and ) improve hydrophobicity, influencing solubility and mesomorphic behavior in liquid crystals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-4-ethynylbenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 1-benzyl-4-iodobenzene and terminal alkynes under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base .
  • Solvent optimization : Use anhydrous THF or DMF to minimize side reactions .
  • Temperature control : Maintain 60–80°C for 12–24 hours to ensure complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Monitor by TLC (Rf ≈ 0.5 in 9:1 hexane/EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons as a multiplet (δ 7.2–7.4 ppm), benzyl CH₂ (δ 3.9–4.1 ppm), and ethynyl proton (δ 2.8–3.0 ppm) .
  • ¹³C NMR : Ethynyl carbons appear at δ 70–80 ppm (sp-hybridized C), with aromatic carbons at δ 120–140 ppm .
  • IR : Sharp absorption at ~2100 cm⁻¹ (C≡C stretch) confirms the ethynyl group .
  • HRMS : Calculate exact mass (C₁₃H₁₂: 168.0939 g/mol) and compare with observed [M+H]⁺ .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Benchmark DFT calculations : Use B3LYP/6-311G(d,p) to model transition states for Pd-catalyzed couplings. Compare activation energies with experimental yields .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to account for dielectric environments, which may explain discrepancies in reaction rates .
  • Experimental validation : Conduct kinetic studies (e.g., in situ IR monitoring) to correlate computational barriers with observed turnover frequencies .

Q. How can computational chemistry guide the design of this compound derivatives for targeted material properties?

  • Methodological Answer :

  • DFT-based property prediction : Calculate HOMO/LUMO gaps to assess electronic suitability for organic semiconductors. Derivatives with electron-withdrawing groups (e.g., -NO₂) lower LUMO levels for n-type materials .
  • Molecular dynamics (MD) simulations : Simulate self-assembly behavior in liquid crystals by analyzing torsional angles and intermolecular interactions (e.g., π-stacking) .
  • QSPR models : Corate substituent effects (e.g., alkyl chain length) with thermal stability (TGA data) to optimize mesophase ranges .

Experimental Design & Data Analysis

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for synthesis and purification due to volatile solvents (e.g., THF) .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation of the ethynyl group .

Q. How can researchers analyze conflicting data on the photostability of this compound under UV exposure?

  • Methodological Answer :

  • Controlled irradiation studies : Use a UV chamber (λ = 254–365 nm) with dosimetry to standardize light intensity. Monitor degradation via HPLC at 0, 1, 3, and 6 hours .
  • Quenching experiments : Add radical scavengers (e.g., TEMPO) to differentiate between singlet oxygen vs. free radical pathways .
  • Statistical analysis : Apply ANOVA to compare degradation rates across replicates; outliers may indicate impurities or oxygen contamination .

Applications in Scientific Research

Q. What role does this compound play in designing fluorescent probes for cellular imaging?

  • Methodological Answer :

  • Click chemistry : Functionalize the ethynyl group with azide-tagged fluorophores (e.g., Alexa Fluor 488) via CuAAC for bioorthogonal labeling .
  • Solvatochromism studies : Measure emission shifts in solvents of varying polarity to optimize probe sensitivity .
  • Confocal microscopy : Validate intracellular localization in fixed cells (e.g., HeLa), using DAPI counterstaining .

Q. How can enantioselective functionalization of this compound be achieved for chiral catalyst development?

  • Methodological Answer :

  • Chiral ligands : Employ (R)-BINAP or Josiphos ligands in Pd-catalyzed asymmetric alkyne additions to induce >90% ee .
  • HPLC chiral separation : Use a Chiralpak IC column (hexane/isopropanol, 95:5) to resolve enantiomers and confirm configuration .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂) for three reuse cycles without significant loss of activity .

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